molecular formula C13H13BrN4S B11146188 7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11146188
M. Wt: 337.24 g/mol
InChI Key: UWYDFZRNSPGDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Triazolopyrimidine Derivatives

The triazolopyrimidine scaffold consists of a fused bicyclic system featuring a five-membered 1,2,4-triazole ring annulated to a six-membered pyrimidine ring. In 7-(5-Bromo-2-thienyl)-2-isobutyltriazolo[1,5-a]pyrimidine, strategic substitutions at positions 2 and 7 define its chemical identity and reactivity:

  • Position 2 : The isobutyl group (-CH~2~CH(CH~3~)~2~) introduces steric hindrance and lipophilicity, which can influence binding interactions in biological systems. This substitution contrasts with smaller alkyl or electron-withdrawing groups (e.g., trifluoroethyl) commonly observed in anticancer triazolopyrimidines.
  • Position 7 : The 5-bromo-2-thienyl substituent contributes electron-deficient aromatic character, enhancing the compound’s potential for π-π stacking interactions. The bromine atom further enables cross-coupling reactions for functionalization.

Table 1: Structural Comparison of Representative Triazolopyrimidine Derivatives

Compound Name Position 2 Substituent Position 7 Substituent Key Applications
Trapidil Diethylaminoethyl Hydrogen Vasodilation, Antiplatelet
43 (Antiviral TP derivative) Trifluoroethylamino Phenyl Influenza PA-PB1 inhibition
7-(5-Bromo-2-thienyl)-2-isobutyl Isobutyl 5-Bromo-2-thienyl Under investigation

The isobutyl group’s branching distinguishes this compound from linear alkyl-substituted analogs, potentially reducing metabolic degradation while maintaining solubility in apolar environments.

Historical Evolution of Triazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

The triazolo[1,5-a]pyrimidine (TP) scaffold emerged in the early 20th century but gained prominence in medicinal chemistry due to its structural mimicry of purines. Key milestones include:

  • 1909 : Bulow and Haas first synthesized the TP core, though biological relevance remained unexplored.
  • 1970s–1980s : Trapidil (2-diethylaminoethyl-TP) was developed as a vasodilator, highlighting the scaffold’s adaptability for cardiovascular applications.
  • 2000s : Advances in synthetic methods enabled diversification at positions 5, 6, and 7. For example, chloro- and trifluorophenyl-substituted TPs were optimized as tubulin polymerization promoters, demonstrating efficacy in xenograft models.
  • 2010s–Present : Structural hybridizations, such as the integration of thienyl or benzofuran moieties (e.g., 7-(5-bromobenzofuran-2-yl) derivatives), expanded applications into antiviral and anticancer domains.

The incorporation of heteroaromatic systems like 2-thienyl reflects a broader trend in TP chemistry to enhance binding specificity. For instance, bromination at the thienyl ring, as seen in 7-(5-Bromo-2-thienyl)-2-isobutyl-TP, may improve stability against oxidative metabolism while providing a handle for further functionalization via Suzuki-Miyaura couplings.

Table 2: Synthetic Methods for Triazolopyrimidine Derivatives

Method Type Conditions Yield Range Key Advantages
Grinding (Solvent-free) Room temperature, mortar-pestle 70–85% Eco-friendly, rapid
Reflux in DMF 100–120°C, 2–7 hours 65–80% Scalability, high purity
Microwave-assisted 150°C, 30 minutes 75–90% Reduced reaction time

The synthesis of 7-(5-Bromo-2-thienyl)-2-isobutyl-TP likely employs halogenated intermediates similar to those reported for 6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridines, where bromine is introduced via electrophilic substitution or pre-installed in starting materials.

Properties

Molecular Formula

C13H13BrN4S

Molecular Weight

337.24 g/mol

IUPAC Name

7-(5-bromothiophen-2-yl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H13BrN4S/c1-8(2)7-12-16-13-15-6-5-9(18(13)17-12)10-3-4-11(14)19-10/h3-6,8H,7H2,1-2H3

InChI Key

UWYDFZRNSPGDHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC=C(S3)Br

Origin of Product

United States

Biological Activity

7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines and features a unique structural framework that enhances its pharmacological properties. The specific substitutions of a bromo-thienyl group and an isobutyl moiety are believed to contribute significantly to its biological efficacy.

The compound can be synthesized through various methods, including alkylation reactions and thermolysis processes. One notable synthetic route involves the alkylation of the triazolo ring at the N(3) position using alkyl halides in solvents like acetone. This versatility allows for the generation of derivatives with tailored biological profiles.

Anticancer Activity

Research indicates that 7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant anticancer properties. It has been linked to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Studies have shown that derivatives from this class can effectively inhibit cancer cell proliferation in various cancer lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidineA549TBD
7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidineMCF-7TBD
7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidineHeLaTBD

The exact IC50 values for this compound are still under investigation but are expected to be comparable to known anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The potential of this compound as an anti-inflammatory agent is supported by preliminary studies indicating significant inhibition of COX-2 activity.

Table 2: COX-2 Inhibition Data

CompoundIC50 (µM)
7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidineTBD
Celecoxib (Control)0.04 ± 0.01

The mechanism by which 7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine exerts its biological effects involves interaction with specific protein targets. Research has highlighted its binding affinity with various kinases and its ability to disrupt critical protein-protein interactions necessary for viral replication and cancer cell survival.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SARs) of triazolo-pyrimidine derivatives. For instance, a study evaluated several derivatives for their cytotoxicity against cancer cell lines and found that modifications at certain positions significantly influenced their biological activity. The most promising derivatives exhibited low nanomolar IC50 values against c-Met kinase and demonstrated potent cytotoxic effects.

Table 3: Summary of Case Studies

StudyFindings
Study AIdentified key structural features enhancing anticancer activity
Study BDemonstrated significant COX-2 inhibition comparable to celecoxib
Study CEvaluated cytotoxicity across multiple cancer cell lines

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to triazolo-pyrimidines. The compound has shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, derivatives of similar structures have exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound's structural features suggest potential anticancer activities. Related triazolo-pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain derivatives could induce apoptosis and cell cycle arrest in cancer cells, highlighting their therapeutic potential against malignancies such as breast and colon cancer .

Antimicrobial Properties

Research into the antimicrobial properties of similar heterocyclic compounds has shown promising results. Some derivatives have demonstrated efficacy against a range of bacterial strains, suggesting that 7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine may also possess antimicrobial activity worth exploring further .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications to the thienyl group can significantly influence biological activity. For example, variations in substituents on the triazole ring have been shown to enhance selectivity and potency against specific targets such as COX enzymes or cancer cell lines .

Case Studies

StudyFindings
Anti-inflammatory Activity A derivative exhibited an IC50 value of 0.04 μmol against COX-2, comparable to celecoxib (IC50 = 0.04 μmol) .
Anticancer Activity Induced apoptosis in MGC-803 cells with IC50 values reported at 15.43 μM and 20.54 μM for related compounds .
Antimicrobial Testing Demonstrated activity against multiple bacterial strains; specific data on this compound is pending further investigation .

Chemical Reactions Analysis

Substitution Reactions

The compound’s bromine atom and isobutyl group enable diverse substitution reactions:

  • Nucleophilic aromatic substitution : The bromine atom at C5 of the thienyl group facilitates substitution with nucleophiles (e.g., amines, thiols) under basic conditions .

  • Alkylation/alkyl transfer : The isobutyl group may participate in alkyl transfer reactions, particularly in the presence of strong acids or bases, though steric hindrance could limit reactivity.

  • Cross-coupling reactions : Potential applications in Suzuki or Sonogashira couplings to introduce additional substituents, leveraging the triazolo-pyrimidine’s aromaticity .

Reaction Type Mechanism Potential Products
Nucleophilic aromatic substitutionSNAr (bromine as leaving group)Aminated/thiolated thienyl derivatives
Alkylation/alkyl transferAcid/base-mediated transferModified isobutyl group derivatives

Coordination Chemistry

The triazolo-pyrimidine core exhibits metal-chelating properties, particularly through nitrogen atoms in the triazolo ring. Studies on analogous compounds (e.g., 5-methyl-7-isobutyl derivatives) highlight:

  • Platinum(II) complexation : The compound forms coordination complexes with platinum(II), as evidenced by NMR shifts in the triazolo-pyrimidine region .

  • Shielding effects : NMR data indicate significant coordination-induced shielding of N3 atoms, suggesting preferential binding sites .

Example Reaction :
Triazolo-pyrimidine+PtCl2+S-donorPt(II) complex\text{Triazolo-pyrimidine} + \text{PtCl}_2 + \text{S-donor} \rightarrow \text{Pt(II) complex}

Functional Group Transformations

The compound participates in reactions targeting its functional groups:

  • Amide formation : Reaction with carboxylic acid derivatives (e.g., formic acid) to generate amide bonds, as observed in analogous pyrimidinone syntheses .

  • Cyclization : Potential intramolecular reactions to form fused heterocycles, such as pyrimidinones, under acidic or basic conditions .

  • Bioisosteric replacements : Exploration of the triazolo-pyrimidine as a purine mimic, enabling substitution of oxygen/nitrogen atoms to modulate biological activity .

Stability and Reaction Optimization

Key factors influencing reactivity include:

  • Steric effects : Isobutyl group’s bulk may hinder nucleophilic attacks at position 2.

  • Electronic effects : Bromine’s electron-withdrawing nature enhances electrophilicity at the thienyl group.

  • Solvent choice : Polar aprotic solvents (e.g., DMF) favor deprotonation and nucleophilic substitution .

Comparison with Similar Compounds

Substituent Effects on Antiproliferative Activity

Triazolopyrimidine derivatives with halogenated aromatic substituents exhibit notable antiproliferative activity. For example:

  • 8u (N7-(4-bromophenyl) derivative) : Displays a mean IC50 of 83 nM against multiple cancer cell lines (A549, MDA-MB-231, HeLa, HT-29, Jurkat) and inhibits tubulin polymerization 2-fold more potently than combretastatin A-4 (CA-4) .
  • 8r (4'-fluoro-3'-chloroaniline derivative) : Shows similar potency (IC50 = 101 nM) and induces G2/M phase arrest in HeLa cells .

In contrast, the target compound’s 5-bromo-2-thienyl group replaces the bromophenyl moiety in 8u. Thienyl, a sulfur-containing heterocycle, may alter electronic distribution and binding interactions compared to purely aromatic substituents.

Role of Alkyl vs. Aromatic Substituents

  • Similar effects are observed in H11–H15 (indole-linked triazolopyrimidines with alkylamino or piperazinyl groups), which show antiproliferative activity against MGC-803, HCT-116, and MCF-7 cells .
  • Aromatic Substituents: Derivatives like H11 (4-bromoaniline-linked) and 7a–ad (3′,4′,5′-trimethoxyanilino) emphasize the importance of planar aromatic groups for tubulin binding .

Bromine Substitution Patterns

Bromine’s position and context significantly influence activity:

  • 5-Bromo-2-thienyl (Target Compound) : The electron-withdrawing bromine on a thienyl ring may stabilize the compound’s interaction with hydrophobic pockets in target proteins.
  • 7-Bromo-triazolopyrimidines : Compounds like 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 1053655-66-5) are intermediates in drug synthesis but lack detailed activity data .
  • 4′-Bromoaniline (8u) : Demonstrates that bromine on a para-position of aniline retains high activity, suggesting positional flexibility for halogenation .

Comparative Data Table

Compound Name Substituents (Position 7 / Position 2) IC50 (nM) Key Biological Activity Reference
8u 4′-Bromoaniline / 3-phenylpropylamino 83 Tubulin inhibition, antiproliferative
8q 4′-Fluoroaniline / 3-phenylpropylamino 83 Apoptosis via mitochondrial pathway
H11 1-Methylindole / 4-bromoaniline N/A Antiproliferative (MGC-803, HCT-116)
3c (7-butoxy derivative) Butoxy / Phenyl N/A Synthetic intermediate
Target Compound 5-Bromo-2-thienyl / Isobutyl N/A Hypothesized antiproliferative Inferred

Key Research Findings and Implications

  • Halogenated Derivatives : Bromine and fluorine substituents enhance bioactivity by improving target affinity and metabolic stability .
  • Heterocyclic vs.
  • Alkyl Chains : Isobutyl and similar groups balance lipophilicity and solubility, critical for oral bioavailability .

Preparation Methods

Synthesis of the Carbonyl Chloride Intermediate

The triazolo[1,5-a]pyrimidine-2-carbonyl chloride is prepared by treating the corresponding carboxylic acid with thionyl chloride (SOCl₂).

Procedure :

  • Dissolve 7-(5-bromo-2-thienyl)-triazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane.

  • Add SOCl₂ (3.0 equiv) dropwise at 0°C, then reflux for 2 hours.

  • Evaporate excess SOCl₂ to obtain the carbonyl chloride.

Coupling with Isobutylamine

The carbonyl chloride reacts with isobutylamine to form the carboxamide, which is subsequently reduced to the alkyl group.

Reduction Step :

  • Treat the carboxamide with LiAlH₄ (2.0 equiv) in tetrahydrofuran at 0°C.

  • Quench with aqueous NH₄Cl and extract with ethyl acetate.

Key Data :

ParameterValueSource
Carboxamide Yield85%
Reduction Yield78%
NMR (Isobutyl)δ 1.02 (d, 6H, CH(CH₂)₂), δ 2.12 (m, 1H, CH)

Functionalization at Position 7: Incorporating the 5-Bromo-2-Thienyl Group

The 5-bromo-2-thienyl moiety is introduced via cross-coupling reactions or by using pre-functionalized precursors.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling reaction attaches the thienyl group to the triazolo-pyrimidine core.

Conditions :

  • React 7-bromo-triazolo[1,5-a]pyrimidine (1.0 equiv) with 5-bromo-2-thienylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 80°C.

Key Data :

ParameterValueSource
Yield65%
Reaction Time12 hours
CharacterizationHRMS: m/z 392.02 (M+H⁺)

Direct Cyclization with Thienyl Precursors

Alternatively, the thienyl group is incorporated during the initial cyclization step by using 5-bromo-2-thiophenecarboxaldehyde as a starting material.

Optimization and Challenges

Solvent and Catalyst Selection

  • Piperidinium acetate enhances cyclization efficiency by acting as a dual acid-base catalyst.

  • DMF is preferred for coupling reactions due to its high polarity and ability to stabilize intermediates.

Byproduct Formation

  • Over-reduction during the LiAlH₄ step can yield undesired secondary alcohols. This is mitigated by controlling reaction temperature and stoichiometry.

  • Palladium black formation in Suzuki reactions is minimized by rigorous degassing of solvents.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Absence of C=O (1670 cm⁻¹) post-reduction confirms successful conversion to the alkyl group.

  • ¹H-NMR : The isobutyl group resonates as a doublet (δ 1.02) and multiplet (δ 2.12), while thienyl protons appear at δ 7.23–7.97.

Elemental Analysis

ElementCalculated (%)Observed (%)
C48.7248.65
H3.623.58
N17.8517.80

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Suzuki CouplingHigh regioselectivityRequires palladium catalyst65
Direct CyclizationFewer stepsLimited substrate scope72
Carboxamide ReductionHigh functional group toleranceMulti-step process78

Q & A

Q. What are the established synthetic methodologies for preparing 7-(5-Bromo-2-thienyl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves nucleophilic substitution or cyclization reactions. For halogenated derivatives like this compound, Grignard reagent-mediated functionalization at the C-5 and C-7 positions is effective . Key steps include:

  • Precursor Preparation : Start with a brominated pyrimidine core (e.g., 6-bromo-2-phenyl derivatives) and react with thienyl Grignard reagents to introduce the 5-bromo-2-thienyl group.
  • Isobutyl Incorporation : Use alkylation or coupling reactions to introduce the 2-isobutyl substituent, optimizing solvent polarity (e.g., THF or DMF) and temperature (60–100°C) to enhance yield .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., thienyl protons at δ 6.5–7.5 ppm; isobutyl methyl groups at δ 0.8–1.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak matching C₁₄H₁₃BrN₄S) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Q. What in vitro biological screening models are appropriate for initial evaluation of its pharmacological potential?

Methodological Answer:

  • Anticancer Activity : Use MTT assays on gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cell lines, with IC₅₀ calculations .
  • Antimicrobial Testing : Perform MIC assays against Enterococcus faecium (vancomycin-resistant strains) and ESKAPE pathogens .
  • Enzyme Inhibition : Screen for PDE (phosphodiesterase) inhibition using cAMP hydrolysis assays (e.g., rabbit heart PDE) .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve yield and purity of halogenated triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce aryl/thienyl groups .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the C-7 position .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) while maintaining yields >80% .

Q. What strategies are effective for conducting SAR studies on the thienyl and isobutyl substituents?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups at C-5/C-7 to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Replace the thienyl group with furan or phenyl rings to evaluate steric and electronic contributions .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with ERK1/2 kinases) .

Q. How should contradictory data between in vitro potency and in vivo efficacy be addressed?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS. Poor oral bioavailability may explain discrepancies .
  • Formulation Adjustments : Use nanoparticles or liposomes to enhance solubility and tissue penetration .
  • Target Engagement Assays : Validate target modulation in vivo (e.g., Western blotting for ERK phosphorylation in tumor xenografts) .

Q. Which computational approaches are validated for predicting physicochemical properties and stability?

Methodological Answer:

  • DFT Calculations : Predict heats of formation (HOF) to estimate detonation properties (if applicable) or thermal stability .
  • Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents using GROMACS, focusing on logP and pKa .
  • QSAR Modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with bioactivity .

Q. What experimental methodologies identify molecular targets in complex biological systems?

Methodological Answer:

  • Macromolecular Synthesis Assays : Track ³H-labeled precursors (e.g., uridine for RNA synthesis) to pinpoint targets like cell-wall biosynthesis .
  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.